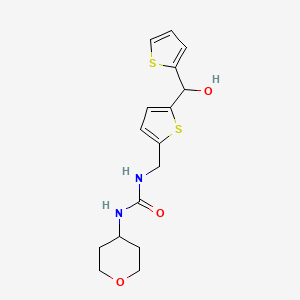

![molecular formula C16H14N6O2S2 B2528228 6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole CAS No. 1105224-07-4](/img/structure/B2528228.png)

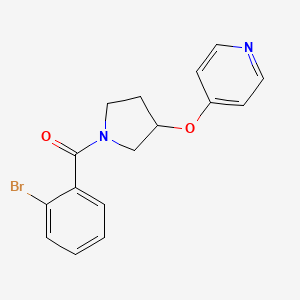

6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

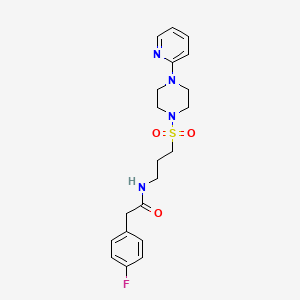

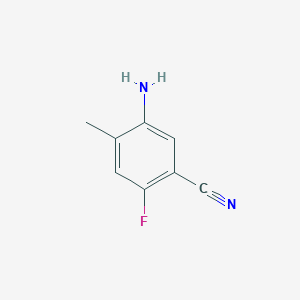

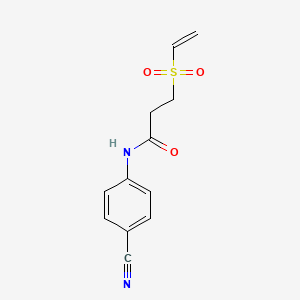

Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often seen in a wide variety of applications including pharmaceuticals, electronics, and materials .

Synthesis Analysis

The synthesis of such compounds often involves the formation of a heterocyclic ring via cyclization reactions . For example, thiazoles can be synthesized through the [3+3] cyclization process .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions could include electrophilic substitution, nucleophilic substitution, or reactions at the heteroatom .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely, but they often exhibit aromaticity, which can affect their chemical behavior. They may also exhibit varying degrees of polarity and reactivity, depending on the specific heteroatoms present in the ring .Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of derivatives including 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles have been synthesized and characterized. These compounds were tested for antibacterial and antifungal activities using the microbroth dilution technique and showed promising results. Some compounds exhibited significant antimicrobial activities, indicating their potential as antibacterial and antifungal agents (Güzeldemirci & Küçükbasmacı, 2010).

Antitubercular Activity

Derivatives of the compound have also been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. A specific series of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives demonstrated varying degrees of antituberculosis activity. Notably, alkylthio series compounds and nitroimidazole derivatives with a propylthio group showed significant activity, highlighting their potential in antitubercular research (Foroumadi et al., 2004).

Antiviral Activity

Compounds derived from this chemical structure have been investigated for their antiviral properties. Specifically, derivatives obtained from carbohydrates demonstrated inhibitory effects on the replication of Dengue and Junin viruses. One compound, in particular, was able to inhibit both viruses in Vero cells at significantly lower concentrations than the cytotoxic concentration, suggesting its potential as an antiviral agent (Barradas et al., 2008).

Mechanism of Action

Target of Action

Imidazo[2,1-b]thiazoles and 1,2,4-triazoles are known to have diverse biological activities . They have been found to act as antimicrobial, antifungal, antiviral, and antitumor agents . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of these compounds is also diverse and depends on their specific structure and the biological target they interact with. For example, some imidazo[2,1-b]thiazoles have been found to inhibit the growth of Mycobacterium tuberculosis by interacting with the enzyme Pantothenate synthetase .

Biochemical Pathways

The biochemical pathways affected by these compounds can be numerous. For instance, inhibition of Pantothenate synthetase can disrupt the synthesis of Coenzyme A, a crucial cofactor in various metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structure. Some imidazo[2,1-b]thiazoles have been found to have good bioavailability and low toxicity .

Result of Action

The result of the action of these compounds can range from inhibition of microbial growth to induction of cell death in tumor cells .

Safety and Hazards

Future Directions

The study of heterocyclic compounds is a very active area of research, with new synthetic methods and applications being developed regularly. Future directions could include the development of more efficient synthetic methods, or the discovery of new applications for these compounds in areas like medicine or materials science .

properties

IUPAC Name |

6-methyl-5-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2S2/c1-10-13(21-7-8-25-15(21)17-10)14-18-19-16(20(14)2)26-9-11-3-5-12(6-4-11)22(23)24/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDZLLMZGODSFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)

![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)